molecular formula C16H19NO2S B2589125 N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-propylbenzamide CAS No. 1251615-15-2

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-propylbenzamide

Cat. No.: B2589125
CAS No.: 1251615-15-2
M. Wt: 289.39
InChI Key: VUBDREMJLDIGND-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-propylbenzamide is a benzamide derivative characterized by a thiophene ring at the 3-position, a hydroxyethyl group, and a propyl substituent on the benzamide core. Structural analogs and synthetic methodologies from the literature will thus form the basis of comparisons below.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-3-ylethyl)-4-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-2-3-12-4-6-13(7-5-12)16(19)17-10-15(18)14-8-9-20-11-14/h4-9,11,15,18H,2-3,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBDREMJLDIGND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-propylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-propylbenzoic acid and 3-thiophenemethanol.

    Formation of Benzoyl Chloride: 4-propylbenzoic acid is converted to 4-propylbenzoyl chloride using thionyl chloride under reflux conditions.

    Amide Formation: The 4-propylbenzoyl chloride is then reacted with 3-thiophenemethanol in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-propylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

    Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination using bromine in acetic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in acetic acid.

Major Products Formed

    Oxidation: Formation of N-(2-oxo-2-(thiophen-3-yl)ethyl)-4-propylbenzamide.

    Reduction: Formation of N-(2-amino-2-(thiophen-3-yl)ethyl)-4-propylbenzamide.

    Substitution: Formation of brominated derivatives of the thiophene ring.

Scientific Research Applications

Chemical Structure and Synthesis

The compound has the molecular formula C16H19NO2SC_{16}H_{19}NO_2S and a molecular weight of 289.4 g/mol. The synthesis typically involves:

  • Starting Materials : 4-propylbenzoic acid and 3-thiophenemethanol.
  • Formation of Benzoyl Chloride : 4-propylbenzoic acid is converted to 4-propylbenzoyl chloride using thionyl chloride.
  • Amide Formation : The benzoyl chloride reacts with 3-thiophenemethanol in the presence of a base like triethylamine to form the desired benzamide.

Chemistry

  • Building Block for Complex Molecules : This compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex structures with potential applications in pharmaceuticals and materials science.

Biology

  • Antimicrobial Activity : Research indicates that similar compounds exhibit significant antimicrobial effects against various pathogens. The hydroxyethyl group may enhance interaction with microbial targets, leading to increased efficacy.
  • Anticancer Properties : In vitro studies have shown that this compound can inhibit cancer cell proliferation. Mechanistically, it appears to modulate specific molecular targets involved in cell growth and apoptosis .

Medicine

  • Drug Development : The unique structural features of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-propylbenzamide make it a candidate for drug development, particularly for conditions involving microbial infections or cancer. Its ability to form hydrogen bonds and engage in π-π interactions may enhance its therapeutic potential.

Industry

  • Material Science : This compound can be utilized in developing new materials with specific electronic properties due to its unique electronic structure imparted by the thiophene ring and propyl substitution.

Case Studies

  • Inhibition of Acetylcholinesterase : Related compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE), which is linked to neurodegenerative diseases such as Alzheimer's. This inhibition can increase acetylcholine levels, potentially improving cognitive function.
  • Anticancer Activity Studies : Derivatives of benzamides have shown significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range, suggesting that structural features similar to those in this compound could enhance anticancer activity .

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-propylbenzamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Key Structural Analogues :

Compound Name Key Substituents Reference
N-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]benzamide Methoxyphenyl, hydroxyethyl
N-(2-(2-bromoethoxy)ethyl)-4-(thiophen-3-yl)benzamide Bromoethoxy, thiophen-3-yl
N-(2-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide Chlorophenyl-piperazine, thiophen-3-yl
N-[3-(Dipropylamino)-4-methoxyphenyl]acetamide Dipropylamino, methoxyphenyl
N-[3-(3-methoxypropyl)-2-phenylimino-4-thiophen-2-yl-1,3-thiazol-5-yl]-4-methylbenzamide Thiophen-2-yl, methylbenzamide, methoxypropyl

Analysis :

Thiophene Positional Isomerism :

  • The target compound’s thiophen-3-yl group distinguishes it from analogs like the thiophen-2-yl derivative in . Thiophene positional isomerism can significantly alter electronic properties and binding interactions. For example, thiophen-3-yl may confer distinct steric or electronic effects compared to thiophen-2-yl in receptor binding, as seen in dopamine D3 receptor ligands where substituent positioning modulates selectivity .

Hydroxyethyl vs. Alkoxy Chains: The hydroxyethyl group in the target compound contrasts with bromoethoxy or piperazine-linked ethoxy chains in . However, bromoethoxy groups serve as synthetic intermediates for further functionalization (e.g., nucleophilic substitution to introduce pharmacophores like piperazines) .

Propyl vs. Methoxy/Methyl Substituents :

  • The 4-propyl group on the benzamide core may increase lipophilicity compared to methoxy or methyl groups (e.g., in and ). Propyl chains could enhance membrane permeability but reduce aqueous solubility, a trade-off critical for bioavailability. Methoxy groups, by contrast, often improve solubility and provide metabolic stability .

Computational and Crystallographic Insights

  • Density Functional Theory (DFT) : The Colle-Salvetti correlation-energy formula () could model the electronic structure of the thiophene and benzamide moieties to predict reactivity or binding interactions .
  • Crystallography : SHELX software () is widely used for small-molecule structure determination. If crystallized, SHELXL refinement could resolve the hydroxyethyl group’s conformation and hydrogen-bonding patterns, critical for understanding solid-state stability .

Research Findings and Implications

  • Pharmacological Potential: The piperazine-containing analog in demonstrates the utility of benzamide-thiophene hybrids in targeting dopamine receptors. The target compound’s hydroxyethyl group may mimic ethanolamine moieties in neurotransmitters, suggesting possible CNS applications.
  • Synthetic Challenges : Propyl groups may require tailored protecting-group strategies during synthesis to avoid side reactions, as seen in ’s use of N,N-diisopropylethylamine to mitigate steric hindrance .

Biological Activity

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-propylbenzamide is a compound that has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Synthesis

This compound has a molecular formula of C16H19NO2SC_{16}H_{19}NO_2S and a molecular weight of 289.4 g/mol. The synthesis typically involves the following steps:

  • Starting Materials : The synthesis begins with 4-propylbenzoic acid and 3-thiophenemethanol.
  • Formation of Benzoyl Chloride : 4-propylbenzoic acid is converted to 4-propylbenzoyl chloride using thionyl chloride.
  • Amide Formation : The benzoyl chloride is reacted with 3-thiophenemethanol in the presence of a base such as triethylamine to yield the target compound.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial effects. For instance, studies on thiobenzanilides have shown that hydroxy-substituted derivatives possess promising antimicrobial activity, suggesting that structural modifications can enhance efficacy against various pathogens .

Anticancer Properties

In vitro studies have demonstrated that this compound may inhibit cancer cell proliferation. The mechanism appears to involve modulation of specific molecular targets, potentially affecting pathways related to cell growth and apoptosis. Molecular docking studies have suggested strong interactions with key proteins involved in cancer progression, indicating its potential as a therapeutic agent .

The biological activity of this compound can be attributed to its ability to form hydrogen bonds through the hydroxyethyl group and engage in π-π interactions via the thiophene ring. These interactions may modulate enzyme or receptor activities, leading to observed biological effects.

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Inhibition of Acetylcholinesterase : Similar compounds have been shown to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The inhibition of AChE can lead to increased acetylcholine levels, potentially improving cognitive function .
  • Anticancer Activity : A study demonstrated that derivatives of benzamides exhibited significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range. This suggests that structural features like those found in this compound could be critical for enhancing anticancer activity .

Research Findings Summary Table

Property Observation
Molecular FormulaC16H19NO2SC_{16}H_{19}NO_2S
Molecular Weight289.4 g/mol
Antimicrobial ActivitySignificant against various pathogens
Anticancer ActivityInhibitory effects on cancer cell proliferation
MechanismHydrogen bonding and π-π interactions

Q & A

Q. What are the common synthetic routes for N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-propylbenzamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:
  • Benzamide Core Formation : Reacting 4-propylbenzoyl chloride with a hydroxyethyl-thiophene amine derivative under anhydrous conditions (e.g., using DIPEA as a base in acetonitrile) .
  • Amine Functionalization : Introducing the thiophen-3-yl group via nucleophilic substitution or coupling reactions. For example, reacting 2-amino-2-(thiophen-3-yl)ethanol with the benzoyl chloride intermediate .
  • Purification : Normal-phase chromatography (e.g., hexane/ethyl acetate gradients) or reverse-phase HPLC for isolating high-purity products .

Q. How is the molecular structure of this compound characterized experimentally?

  • Methodological Answer : Structural confirmation requires:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to identify proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm, hydroxyethyl protons at δ 3.5–4.2 ppm) .
  • X-ray Crystallography : To resolve bond lengths (e.g., C-N bond ~1.35 Å) and spatial arrangements using SHELX software for refinement .
  • Mass Spectrometry : LC/MS (M+H+^+) for molecular weight verification (e.g., calculated m/z 357.4) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity in amine coupling steps .
  • Catalysis : Tertiary amines (e.g., DIPEA) improve benzamide formation efficiency by scavenging HCl .
  • Temperature Control : Prolonged stirring (48–72 hours) at room temperature reduces side reactions vs. reflux .
  • Purification : Gradient elution in chromatography (e.g., 0–10% methanol in dichloromethane) removes unreacted intermediates .

Q. What computational methods are suitable for modeling this compound’s stability and electronic properties?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Use B3LYP/6-31G(d) to calculate HOMO-LUMO gaps and predict redox behavior .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to assess conformational stability .
  • Hydrogen Bond Analysis : Graph set analysis (e.g., using Etter’s formalism) to predict crystalline packing patterns .

Q. How can researchers evaluate the compound’s biological activity and mechanism of action?

  • Methodological Answer :
  • In Vitro Assays : COX-II inhibition assays (IC50_{50} determination) to assess anti-inflammatory potential, similar to structurally related thiophene-benzamide derivatives .
  • Molecular Docking : AutoDock Vina to predict binding affinities with target proteins (e.g., cyclooxygenase active sites) .
  • ADME Studies : HPLC-based solubility tests (logP ~2.8) and metabolic stability in liver microsomes .

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